N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
描述
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as Compound A, is a novel small molecule that has been extensively studied for its potential therapeutic applications. It is a selective and potent inhibitor of the enzyme bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression.
作用机制
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A selectively binds to the bromodomain of BRD4 and inhibits its activity. BRD4 plays a critical role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional regulators to the chromatin. Inhibition of BRD4 activity by N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A leads to the suppression of the expression of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and reduce oxidative stress and inflammation in the heart. In addition, it has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.
实验室实验的优点和局限性
One of the main advantages of N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A is its selectivity and potency as a BRD4 inhibitor. It has been shown to have a high affinity for the bromodomain of BRD4, which makes it an attractive candidate for therapeutic development. However, one of the limitations of N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A. One area of research is the development of more potent and selective BRD4 inhibitors based on the structure of N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A. Another area of research is the investigation of the potential therapeutic applications of N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, the development of more efficient synthesis methods for N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A could improve its accessibility for research and therapeutic development.
科学研究应用
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth and proliferation of cancer cells by suppressing the expression of oncogenes and inducing apoptosis. N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
属性
IUPAC Name |
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-pyridin-3-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13(2)14-6-8-16(9-7-14)20(24(3,22)23)12-17(21)19-15-5-4-10-18-11-15/h4-11,13H,12H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNDEKXWUJBMLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6475617 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。